Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area: Imidazolylpropyl vs. 1‑Propyl Analog
The target compound contains four hydrogen‑bond acceptors (the imidazole N‑3 atom, the sulfonyl oxygens, and the primary amine) and exhibits a computed topological polar surface area (TPSA) of 91.3 Ų [1]. The 1‑propyl analog (CAS 924846‑86‑6) possesses only two hydrogen‑bond acceptors (the sulfonyl oxygens) and, lacking the imidazole ring, is predicted to have a TPSA of approximately 68 Ų (the contribution of the primary amine and sulfone moiety alone) . This 23 Ų difference in TPSA directly impacts passive membrane permeability and aqueous solubility, two critical pre‑requisites for cellular and in‑vivo assays.
| Evidence Dimension | Hydrogen‑Bond Acceptor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 4; TPSA = 91.3 Ų (computed) |
| Comparator Or Baseline | 1‑Propyl analog (CAS 924846‑86‑6): HBA = 2; TPSA ≈ 68 Ų (estimated from substructure contributions) |
| Quantified Difference | ΔHBA = +2; ΔTPSA ≈ +23 Ų |
| Conditions | Computed descriptors (PubChem Cactvs / XLogP3 3.0 engine) for the target; structural analog estimation for the comparator. |
Why This Matters
Higher polar surface area directly reduces passive membrane permeability and increases aqueous solubility, which must be accounted for in cell‑based assay design and pharmacokinetic profiling.
- [1] PubChem CID 2766247. 1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine – Computed Properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2766247 (accessed 2026-05-09). View Source
